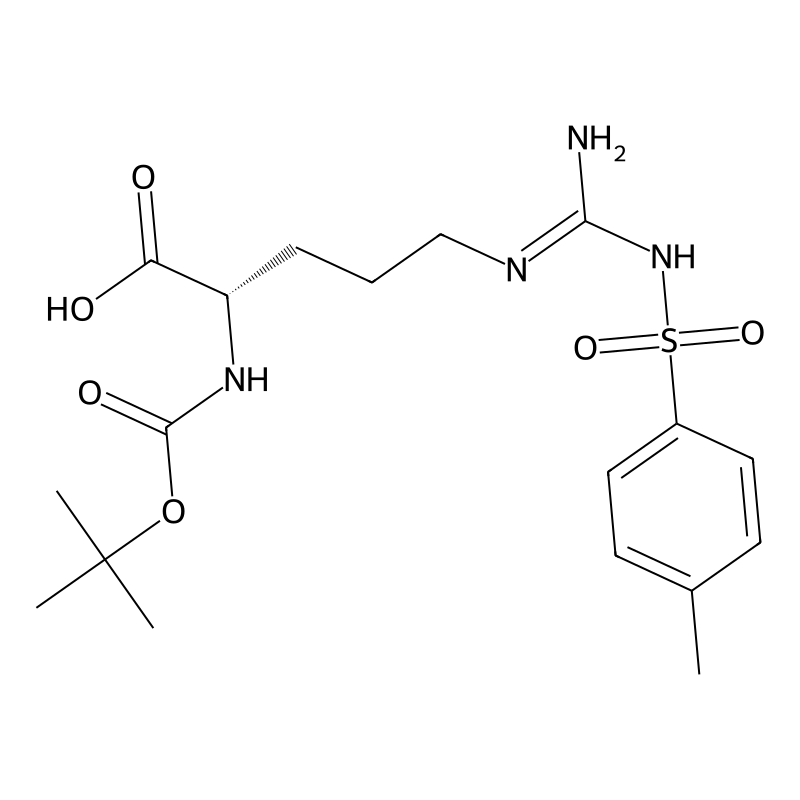

Boc-Arg(Tos)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

“Boc-Arg(Tos)-OH” is a protected form of the amino acid arginine, commonly used in peptide synthesis . The “Boc” (tert-butoxycarbonyl) group protects the amino group, and the “Tos” (p-toluenesulfonyl) group protects the guanidine group of arginine . This allows for selective reactions to occur at other sites in the peptide without affecting these functional groups .

In peptide synthesis, “Boc-Arg(Tos)-OH” can be coupled to a growing peptide chain using various activation procedures . The choice of procedure depends on factors such as the reactivity of the carboxyl group of the N-protected amino acid and the steric accessibility of the reactive nucleophile . After the coupling step, the protecting groups can be removed under specific conditions to reveal the functional groups .

Difficult Couplings in Peptide Synthesis

Field: Biochemistry

Application: “Boc-Arg(Tos)-OH” is used in peptide synthesis, particularly in difficult couplings.

Method: The carboxyl group of the N-protected amino acid is activated, which is crucial for the synthesis of an amide bond.

Synthesis of Hydrophobic Peptides and Peptides Containing Ester and Thioester Moieties

Avoidance of Double Insertion and Dehydration in Peptide Synthesis

Synthesis of Large Quantities of Peptides

Boc-Arg(Tos)-OH, known chemically as N-tert-butoxycarbonyl-Nω-tosyl-L-arginine, is a derivative of the amino acid arginine. Its molecular formula is C23H32N4O6S, and it has a CAS registry number of 13836-37-8. This compound is primarily utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) methods. The Boc (tert-butoxycarbonyl) group serves as a protective group for the amino functionality, while the Tos (tosyl) group enhances the compound's reactivity in coupling reactions .

- Deprotection Reactions: The Boc group can be removed under acidic conditions to yield free L-arginine.

- Coupling Reactions: It can react with other activated carboxylic acids to form peptide bonds, making it valuable in synthesizing longer peptides.

- Nucleophilic Substitution: The tosyl group can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule .

The synthesis of Boc-Arg(Tos)-OH typically involves:

- Protection of Arginine: Starting from L-arginine, the amino group is protected using the Boc anhydride.

- Tosylation: The side-chain amino group is then modified with tosyl chloride to introduce the tosyl group.

- Purification: The product is purified through recrystallization or chromatography to obtain high purity suitable for peptide synthesis applications .

Boc-Arg(Tos)-OH is predominantly used in:

- Peptide Synthesis: It serves as a building block for synthesizing peptides that contain arginine residues.

- Drug Development: Its derivatives are explored in pharmaceutical research for developing peptide-based drugs.

- Bioconjugation: Used in bioconjugation strategies to attach peptides to various biomolecules for therapeutic applications .

Studies on Boc-Arg(Tos)-OH often focus on its interactions during peptide coupling reactions. The presence of the tosyl group enhances the electrophilicity of the carbonyl carbon, facilitating more efficient coupling with nucleophiles such as amines. This property is crucial for improving yields and reaction rates in peptide synthesis protocols .

Boc-Arg(Tos)-OH shares structural similarities with several other amino acid derivatives. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-tert-butoxycarbonyl-L-arginine | Contains only the Boc protecting group | Lacks the tosyl group, limiting reactivity |

| N-tosyl-L-arginine | Contains only the tosyl protecting group | More reactive but less stable than Boc derivatives |

| Boc-Lys(Boc)-OH | Similar Boc protection but with lysine | Different amino acid side chain |

| Boc-Gly-OH | Simple glycine derivative | Lacks complex side-chain functionalities |

Boc-Arg(Tos)-OH is unique due to its combination of both protective groups, allowing for greater versatility in peptide synthesis compared to its analogs .

Boc-Arg(Tos)-OH functions as the standard arginine derivative in Boc-based solid-phase peptide synthesis protocols [1] [3]. The compound integrates seamlessly into the established Boc chemistry framework, which relies on the differential acid stability between the temporary Boc protecting group and the more permanent benzyl-based side chain protecting groups [4] [5].

Protecting Group Strategy

The dual protection strategy employed in Boc-Arg(Tos)-OH provides optimal compatibility with Boc solid-phase peptide synthesis workflows [1] [3]. The Boc group protects the alpha-amino functionality and is readily removed under moderate acidic conditions using trifluoroacetic acid solutions (typically 50% TFA in dichloromethane) [6] [7]. This selective deprotection occurs without affecting the tosyl protecting group on the guanidinium side chain, maintaining orthogonality throughout the synthesis process [1] [8].

The tosyl protecting group serves multiple critical functions within the Boc chemistry framework. It effectively masks the highly basic guanidinium functionality, preventing unwanted side reactions during peptide chain assembly [1] [2]. Additionally, the tosyl group enhances the solubility characteristics of arginine-containing peptides in the organic solvents commonly employed in solid-phase peptide synthesis, particularly dimethylformamide and dichloromethane [9] [10].

Synthetic Cycle Integration

Within the standard Boc-SPPS cycle, Boc-Arg(Tos)-OH undergoes the same fundamental steps as other Boc-protected amino acid derivatives [5] [11]. Following Boc deprotection with trifluoroacetic acid, the resin-bound peptide is neutralized, typically using triethylamine or diisopropylethylamine [12]. The activated Boc-Arg(Tos)-OH derivative is then coupled to the growing peptide chain using standard coupling protocols [5] [11].

The stability of the tosyl protecting group throughout these synthetic cycles represents a significant advantage in Boc chemistry workflows [1] [8]. Unlike some alternative arginine protecting groups, the tosyl moiety remains intact during the repeated acid treatment steps required for Boc deprotection, ensuring consistent protection of the guanidinium functionality throughout the entire synthesis process [13] [14].

Final Deprotection and Cleavage

The final deprotection and cleavage step in Boc-SPPS employs anhydrous hydrogen fluoride, which simultaneously removes the tosyl protecting groups from arginine residues and cleaves the completed peptide from the solid support [13] [14]. This unified deprotection strategy represents one of the key advantages of the Boc chemistry approach, as it eliminates the need for additional deprotection steps specific to arginine residues [13].

During hydrogen fluoride treatment, the tosyl protecting group is cleanly removed through an acid-catalyzed mechanism, regenerating the free guanidinium functionality without significant side product formation [1] [13]. The typical conditions involve treatment with anhydrous hydrogen fluoride at 0-5°C for 30-60 minutes, though peptides containing multiple arginine residues may require extended cleavage times [13] [14].

Compatibility with Resin Linkers and Coupling Reagents

The versatility of Boc-Arg(Tos)-OH extends to its compatibility with various solid support systems and coupling reagent combinations employed in Boc-based solid-phase peptide synthesis [15].

Resin Compatibility

Boc-Arg(Tos)-OH demonstrates excellent compatibility with the standard resins employed in Boc chemistry solid-phase peptide synthesis. Merrifield resin, the original chloromethylated polystyrene support, provides an ideal platform for Boc-Arg(Tos)-OH incorporation [7] [15]. The compound can be efficiently loaded onto Merrifield resin using cesium salt methodology, which prevents racemization during the esterification process [7].

Phenylacetamidomethyl (PAM) resin represents the preferred choice for routine Boc-SPPS involving Boc-Arg(Tos)-OH [7] [15]. The PAM linker provides enhanced stability compared to the direct benzyl ester linkage of Merrifield resin, reducing peptide loss during the repeated trifluoroacetic acid deprotection cycles [7]. This increased stability proves particularly advantageous in longer peptide syntheses where multiple arginine residues are incorporated using Boc-Arg(Tos)-OH.

Benzhydrylamine (BHA) and methylbenzhydrylamine (MBHA) resins also demonstrate good compatibility with Boc-Arg(Tos)-OH for the synthesis of peptide amides [7] [15]. These resins provide the appropriate anchoring functionality while maintaining stability under the conditions required for Boc-Arg(Tos)-OH incorporation and subsequent synthesis cycles.

Coupling Reagent Optimization

The selection of appropriate coupling reagents significantly impacts the efficiency of Boc-Arg(Tos)-OH incorporation into growing peptide chains. Traditional carbodiimide-based coupling agents, including dicyclohexylcarbodiimide and diisopropylcarbodiimide, provide adequate coupling efficiency when combined with suitable additives such as hydroxybenzotriazole [16] [17].

Phosphonium and uronium-based coupling reagents demonstrate superior performance with Boc-Arg(Tos)-OH derivatives [16]. HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) combined with hydroxybenzotriazole provides excellent coupling efficiency and minimal racemization [16] [17]. Similarly, HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) offers comparable performance with reduced potential for side product formation [16].

DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) has emerged as an particularly effective coupling reagent for Boc-Arg(Tos)-OH derivatives [16]. This reagent demonstrates remarkable resistance to racemization while providing rapid and efficient coupling reactions, making it especially suitable for difficult coupling scenarios involving sterically hindered sequences [16].

The use of symmetrical anhydrides with Boc-Arg(Tos)-OH is specifically contraindicated due to the tendency of these reagents to cause undesirable insertion reactions [18]. These side reactions can lead to significant product heterogeneity and reduced yield, making alternative coupling strategies essential for successful peptide synthesis.

Activation and Coupling Conditions

Optimal coupling conditions for Boc-Arg(Tos)-OH typically involve the use of 3 equivalents of the protected amino acid derivative relative to the resin-bound peptide [17] [19]. The coupling reagent and additive are employed in slightly sub-stoichiometric amounts relative to the amino acid to ensure complete activation while minimizing side product formation [17].

Coupling reactions are generally performed in dimethylformamide at room temperature, with reaction times ranging from 1-2 hours depending on the specific coupling reagent employed [17] [19]. The progress of coupling reactions can be monitored using qualitative tests such as the Kaiser ninhydrin test to ensure complete conversion before proceeding with subsequent synthetic steps [17].

Comparative Performance in Difficult Sequence Contexts

The performance of Boc-Arg(Tos)-OH in challenging peptide sequence contexts provides important insights into its utility relative to alternative arginine derivatives and synthetic approaches [20] [21].

Aggregation-Prone Sequences

Peptide aggregation during solid-phase synthesis represents one of the most significant challenges in contemporary peptide chemistry, particularly affecting sequences containing multiple basic residues such as arginine [21]. The formation of intermolecular beta-sheet structures between growing peptide chains can severely compromise synthetic efficiency and product quality [21].

Boc-Arg(Tos)-OH demonstrates moderate resistance to aggregation-induced synthetic difficulties compared to some alternative arginine protecting group strategies [20] [21]. The tosyl protecting group provides sufficient steric bulk and polarity to disrupt the formation of ordered aggregates while maintaining the necessary chemical stability for synthetic applications [21].

Research investigating the sequence-dependent nature of peptide aggregation has identified specific amino acid positions that contribute most significantly to aggregation propensity [21]. In sequences where arginine residues appear within the critical 2-12 amino acid window from the solid support, the use of Boc-Arg(Tos)-OH has shown superior performance compared to bis-Boc protected derivatives, which demonstrate significantly higher aggregation tendencies [20].

Comparative Analysis with Alternative Protecting Groups

Systematic comparison of Boc-Arg(Tos)-OH with other arginine protecting group strategies reveals important performance differences in challenging synthetic contexts [20]. Boc-Arg(NO2)-OH demonstrates superior resistance to delta-lactam formation, a significant side reaction that can occur during arginine incorporation [20]. However, the nitro protecting group requires additional reduction steps during final deprotection, complicating the overall synthetic protocol [20].

Boc-Arg(Pbf)-OH, while commonly employed in Fmoc-based synthesis, shows increased susceptibility to delta-lactam formation when used in Boc chemistry contexts [20]. The Pbf (pentamethyldihydrobenzofuransulfonyl) protecting group also demonstrates partial lability under the trifluoroacetic acid conditions used for Boc deprotection, potentially leading to premature side chain deprotection [20].

The bis-Boc protected arginine derivative, Boc-Arg(Boc)2-OH, consistently demonstrates the poorest performance in difficult sequence contexts [20]. This derivative shows high susceptibility to delta-lactam formation and significant instability in dimethylformamide solutions, making it unsuitable for many synthetic applications [20].

Performance in Hydrophobic Sequences

Hydrophobic peptide sequences present unique challenges in solid-phase synthesis due to poor solvation and increased aggregation tendencies [22]. The incorporation of charged residues such as arginine can significantly improve the synthetic accessibility of these sequences by disrupting hydrophobic interactions and improving solvation characteristics [22].

Boc-Arg(Tos)-OH has been successfully employed in "solubilizing tail" strategies for the synthesis of highly hydrophobic peptides [22]. In these approaches, temporary arginine-rich sequences are incorporated during synthesis to improve peptide solubility and synthetic efficiency, then removed after successful synthesis and purification [22]. The stability of the tosyl protecting group throughout these extended synthetic protocols proves particularly advantageous in such applications [22].

Coupling Efficiency in Sterically Hindered Contexts

The coupling efficiency of Boc-Arg(Tos)-OH in sterically challenging environments, such as incorporation adjacent to proline residues or within beta-branched amino acid clusters, represents an important practical consideration [16]. Comparative studies using standardized coupling conditions demonstrate that Boc-Arg(Tos)-OH maintains good coupling efficiency even in these demanding contexts when appropriate coupling reagents are employed [16].